Alpha-(phenylseleno)toluene

Controlled Radical Polymerization Photoiniferters End-Functionalized Polymers

Achieving precise macromolecular architecture via controlled radical polymerization often fails with conventional thermal initiators that lack dual α,ω-end functionalization. Benzyl phenyl selenide (CAS 18255-05-5) solves this as a bench-stable photoiniferter. Key advantages: • Enables sequential monomer addition for defined block copolymers (e.g., PS-b-PMMA) via living polymerization behavior (ω-end functionality ≈0.95). • Facilitates tandem group-transfer cyclizations for complex heterocyclic scaffolds inaccessible to chloro/thio analogs. • Eliminates toxic tin hydride mediators required by halogenated precursors, streamlining workflow and purification.

Molecular Formula C13H12Se
Molecular Weight 247.20 g/mol
CAS No. 18255-05-5
Cat. No. B15484356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-(phenylseleno)toluene
CAS18255-05-5
Molecular FormulaC13H12Se
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[Se]C2=CC=CC=C2
InChIInChI=1S/C13H12Se/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyWUDBHPOIPPXIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(Phenylseleno)toluene: Radical Precursor & Photoiniferter


Alpha-(Phenylseleno)toluene (benzyl phenyl selenide, CAS 18255-05-5) is an organoselenium compound characterized by a selenium atom bridging a benzyl group and a phenyl group, with the molecular formula C₁₃H₁₂Se [1]. It functions primarily as a benzylic radical precursor, where the carbon–selenium bond undergoes homolytic cleavage upon photoirradiation or in the presence of radical initiators [2]. This property underpins its established applications as a photoiniferter in controlled radical polymerization and as a radical source in organic synthesis. Its bench-stable nature contrasts with more hazardous or less tunable radical sources.

Why Alpha-(Phenylseleno)toluene Is Irreplaceable


The distinct C–Se bond dissociation energy and the unique redox behavior of the phenylseleno group confer specific advantages that prevent direct substitution with sulfur analogs (e.g., benzyl phenyl sulfide) or halogenated precursors (e.g., benzyl chloride/bromide). Sulfur analogs exhibit different oxidation pathways and higher stability, hindering the required radical initiation steps [1]. Halogenated precursors, while common, often require toxic tin hydride mediators and lack the dual α,ω-end functionalization capacity that defines this compound's role in living polymerization [2]. Even within the organoselenium class, variations in alkyl substitution critically alter C–Se bond lability and antioxidant behavior, making this specific benzyl-phenyl architecture non-interchangeable [3].

Alpha-(Phenylseleno)toluene: Comparative Performance


Photoiniferter Efficiency: Selenide vs. Sulfide

In photopolymerization, alpha-(phenylseleno)toluene (benzyl phenyl selenide) acts as a photoiniferter, yielding polystyrene with a phenylseleno group at the ω-chain end and a benzyl group at the α-chain end with a high degree of functionality [1]. While the sulfur analog benzyl phenyl sulfide is structurally similar, the weaker C–Se bond (vs. C–S) enables efficient homolytic cleavage under mild UV irradiation [2]. This directly enables the synthesis of telechelic polymers and block copolymers, a capability not reported for the sulfide analog under comparable conditions.

Controlled Radical Polymerization Photoiniferters End-Functionalized Polymers

Electrochemical Oxidation: Selenide vs. Sulfide

Electrochemical studies in acetonitrile reveal a fundamental difference in the oxidation mechanism between alpha-(phenylseleno)toluene and its sulfur analog, benzyl phenyl sulfide [1]. For the selenide, oxidation yields diphenyl diselenide, benzaldehyde, and N-benzylacetamide, proceeding via a selenoxide intermediate. In contrast, the sulfide analog's oxidation proceeds via a radical cation intermediate [1]. This mechanistic divergence dictates the product selectivity in electrosynthetic applications.

Electrosynthesis Anodic Oxidation Mechanistic Selectivity

Radical Cyclization: Selenide vs. Chloro/Thio Precursors

In the synthesis of 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane frameworks, the tributyltin hydride/AIBN-induced cyclization of N-phenylselenomethyl-4-allyloxy-2-azetidinones was compared directly to N-chloromethyl and N-phenylthiomethyl analogs [1]. While all three functionalities served as radical precursors, the phenylseleno group is noted for its unique ability to participate in group transfer radical cyclizations, enabling tandem sequences that the chloro and thio analogs cannot support under identical conditions [2].

Radical Cyclization Bicyclic β-Lactams Synthetic Methodology

Living Polymerization: Photoiniferter vs. AIBN

Unlike conventional thermal initiators such as AIBN, which produce uncontrolled radical polymerization, alpha-(phenylseleno)toluene functions as a photoiniferter, enabling living radical polymerization of styrene and methyl methacrylate [1]. The resulting polymers bear a phenylseleno group at the ω-chain end, which retains photoiniferter activity, allowing for chain extension and block copolymer synthesis [2]. This 'living' character is evidenced by a linear increase in number-average molecular weight (M̄n) with monomer conversion [1].

Living Radical Polymerization Block Copolymers Molecular Weight Control

Oxidation Potential vs. Alkylphenylselenides

The oxidation potential of benzyl phenyl selenide was determined to be approximately 1.1 V vs. Ag/AgNO₃ in acetonitrile [1]. This value places it within a series of alkylphenylselenides, where the E₁/₂ values do not correlate with the Taft inductive parameter σ*, indicating that the electron-donating ability of the alkyl group is not the sole determinant of oxidation ease [1]. This specific potential is critical for designing selective electrochemical transformations where over-oxidation of other functional groups must be avoided.

Electrochemistry Oxidation Potential Structure-Reactivity Relationships

Alpha-(Phenylseleno)toluene: Application Scenarios


Block Copolymer Synthesis via Living Polymerization

Based on the high degree of ω-end functionality (0.95) and living polymerization behavior [1], this compound is uniquely suited for synthesizing block copolymers (e.g., polystyrene-b-poly(methyl methacrylate)). Its performance as a photoiniferter enables the sequential addition of monomers, yielding precise macromolecular architectures that cannot be achieved with conventional thermal initiators or sulfur-based analogs.

Selective Selenoxide Elimination

The distinct oxidation pathway of alpha-(phenylseleno)toluene, which proceeds via a selenoxide intermediate to yield benzaldehyde and diphenyl diselenide, contrasts with the radical cation pathway of its sulfur analog [2]. This difference is exploited in electrochemical syntheses where selenoxide elimination is desired for the formation of alkenes or carbonyl compounds, guiding reagent selection.

Tandem Radical Cyclizations for Heterocycles

In radical-mediated cyclization reactions, the phenylseleno group's capacity for group transfer enables tandem processes that are inaccessible to chloro or thio analogs [3]. This application is directly relevant to the synthesis of complex bicyclic β-lactams and other heterocyclic scaffolds, making the compound a strategic choice for methodology development in medicinal chemistry.

Telechelic Polymers and Macromonomers

The presence of the phenylseleno group at the ω-chain end, combined with the ability to be eliminated by hydrogen peroxide to generate a terminal alkene [4], facilitates the synthesis of telechelic polymers and macromonomers. This precise end-group control is a direct consequence of the compound's photoiniferter activity, a feature not shared by common thermal initiators.

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